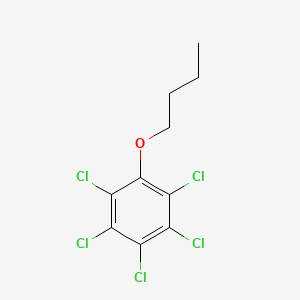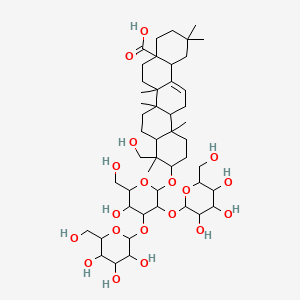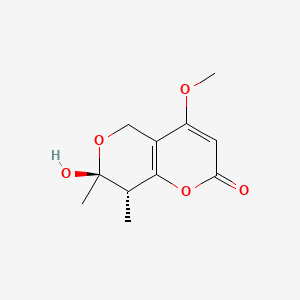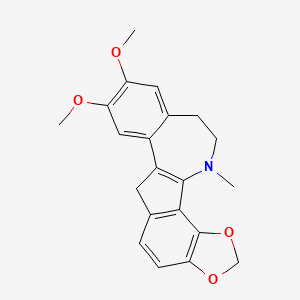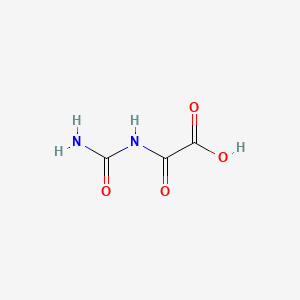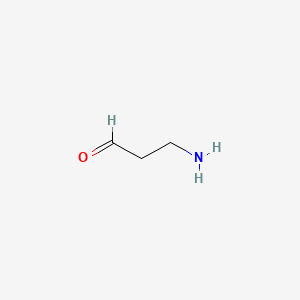![molecular formula C7H14N2 B1211506 1,5-Diazabicyclo[3.3.1]nonane CAS No. 281-17-4](/img/structure/B1211506.png)
1,5-Diazabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-diazabicyclo[3.3.1]nonane is a diazabicyclononane.
科学的研究の応用
1. Liposomal Delivery Systems
1,5-Diazabicyclo[3.3.1]nonane derivatives have been used in the development of liposomal delivery systems. These systems are designed to release water-soluble compounds in response to external stimuli, such as a change in pH. The incorporation of certain 1,5-Diazabicyclo[3.3.1]nonane derivatives into liposomal membranes has shown to significantly increase membrane permeability under specific conditions (Veremeeva et al., 2021).
2. Nicotinic Acetylcholine Receptor (nAChR) Ligands
Research has indicated that 1,5-Diazabicyclo[3.3.1]nonane is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs). Studies have shown that compounds with this scaffold can have high affinities and selectivity for specific nAChR subtypes. This makes them potentially useful for developing treatments targeting these receptors (Eibl et al., 2013).
3. Synthesis of Heterocyclic Compounds
1,5-Diazabicyclo[3.3.1]nonane has been utilized in the synthesis of various heterocyclic compounds, including dinitro derivatives and diazaadamantanes. These compounds have applications in different areas of chemistry and materials science (Kuznetsov et al., 1990).
4. X-Ray Diffraction Studies
The compound has been subject to X-ray diffraction studies to understand its structural properties. These studies provide insights into the molecular structure and potential applications of 1,5-Diazabicyclo[3.3.1]nonane derivatives in material science and pharmacology (Cadenas-Pliego et al., 1993).
5. Development of Photobase Generators
1,5-Diazabicyclo[3.3.1]nonane derivatives have been developed as photobase generators, which have applications in photochemistry and material sciences. These compounds are synthesized through specific reactions and characterized for their structure and photosensitivities (Xiao-qing, 2013).
特性
CAS番号 |
281-17-4 |
|---|---|
製品名 |
1,5-Diazabicyclo[3.3.1]nonane |
分子式 |
C7H14N2 |
分子量 |
126.2 g/mol |
IUPAC名 |
1,5-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2/c1-3-8-5-2-6-9(4-1)7-8/h1-7H2 |
InChIキー |
HYTQTNKKOHXGKR-UHFFFAOYSA-N |
SMILES |
C1CN2CCCN(C1)C2 |
正規SMILES |
C1CN2CCCN(C1)C2 |
その他のCAS番号 |
281-17-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



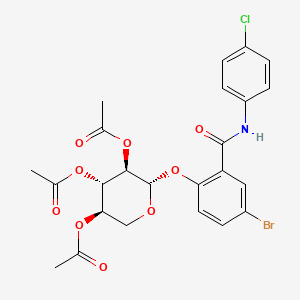
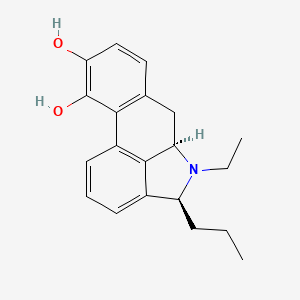
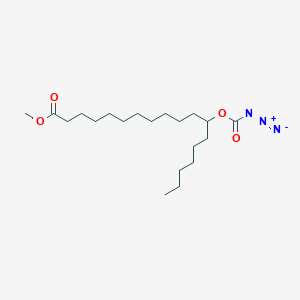
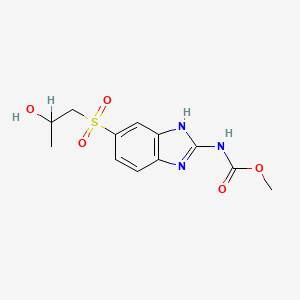
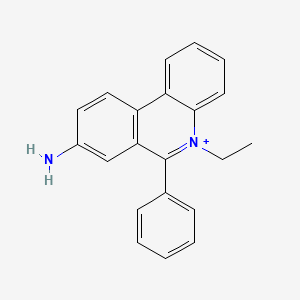
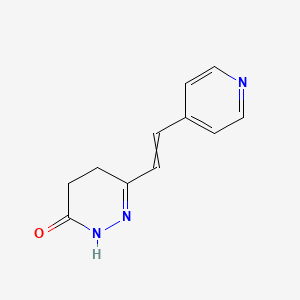
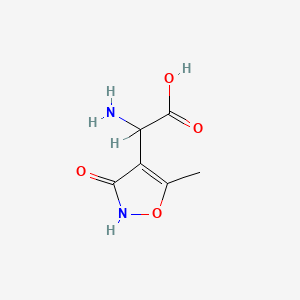
![(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/no-structure.png)
